

Spectroscopic Data of 2,4-Pyridinedicarboxylic Acid

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The following sections summarize the key spectroscopic data obtained for **2,4-PDCA**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2,4-PDCA** are presented below.

Table 1: 1H NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.95	d	H-6
8.45	S	H-3
8.00	d	H-5

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[1][2]



Chemical Shift (δ) ppm	Assignment
165.7	C=O (C-7)
164.8	C=O (C-8)
152.0	C-2
149.8	C-6
140.2	C-4
128.5	C-5
124.0	C-3

Solvent: DMSO-d₆[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **2,4-PDCA** are summarized below.

Table 3: IR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[3]

Wavenumber (cm ⁻¹)	Description of Vibration	
3400-2400 (broad)	O-H stretch (from carboxylic acid)	
1710	C=O stretch (from carboxylic acid)	
1600	C=C and C=N ring stretching	
1300	C-O stretch and O-H bend	
900	O-H bend (out-of-plane)	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.



Table 4: Mass Spectrometry Data (GC-MS) for 2,4-Pyridinedicarboxylic Acid[4]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
167	100	[M] ⁺ (Molecular Ion)
123	79.82	[M-CO ₂] ⁺
95	-	[M-CO ₂ -CO] ⁺
78	9.07	[C₅H₄N] ⁺ (Pyridyl cation)
51	9.96	[C4H3]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of 2,4-pyridinedicarboxylic acid is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[5][6] The spectra are recorded on an NMR spectrometer, such as a Bruker WH-360[2][4], operating at a specific frequency for ¹H and ¹³C nuclei. Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, are optimized to obtain high-resolution spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

IR Spectroscopy Protocol

The IR spectrum of solid **2,4-PDCA** can be obtained using the KBr wafer technique.[4] A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[7] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

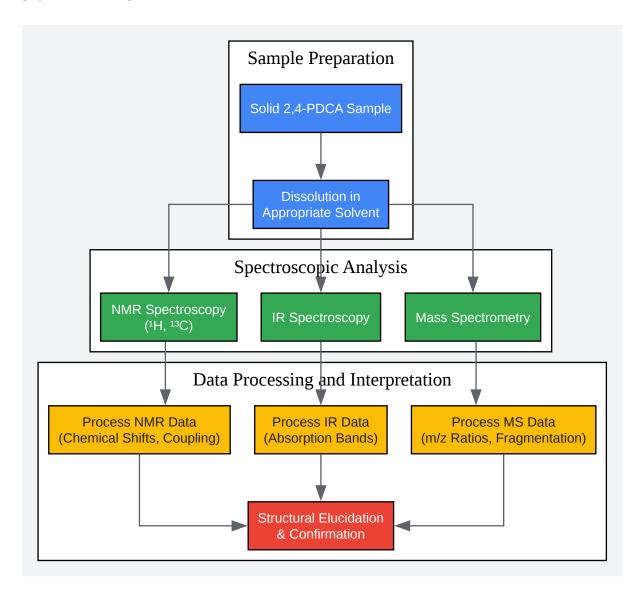
Mass Spectrometry Protocol



For GC-MS analysis, a dilute solution of 2,4-pyridinedicarboxylic acid in a suitable solvent is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated. For dicarboxylic acids, derivatization to form more volatile esters (e.g., dibutyl esters) may be employed to improve chromatographic separation and ionization efficiency.[9]

Visualizations

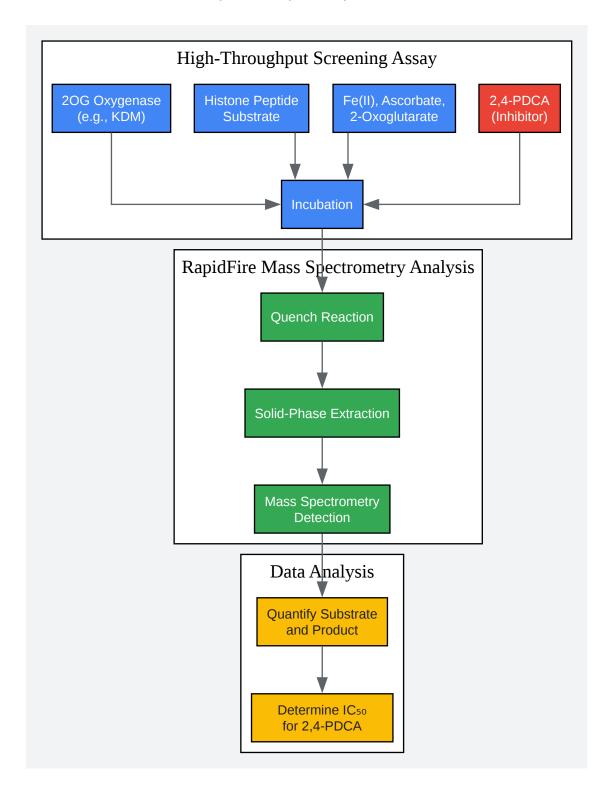
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how **2,4-PDCA** is analyzed in a high-throughput screening context.





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Caption: General workflow for the spectroscopic analysis of **2,4-PDCA**.



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Caption: Conceptual workflow for analyzing **2,4-PDCA** as an enzyme inhibitor.

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